

Application Notes and Protocols for NF864 in Platelet Aggregation Assays

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Compound of Interest

Compound Name: NF864

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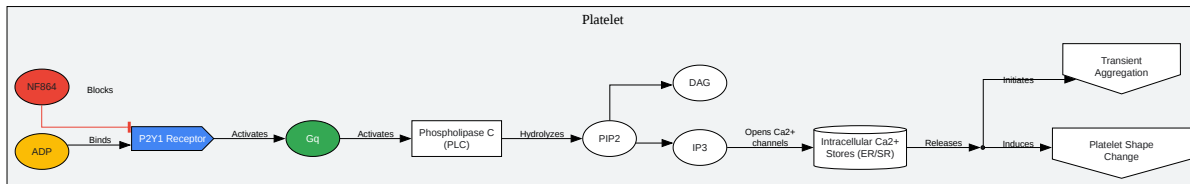
Introduction

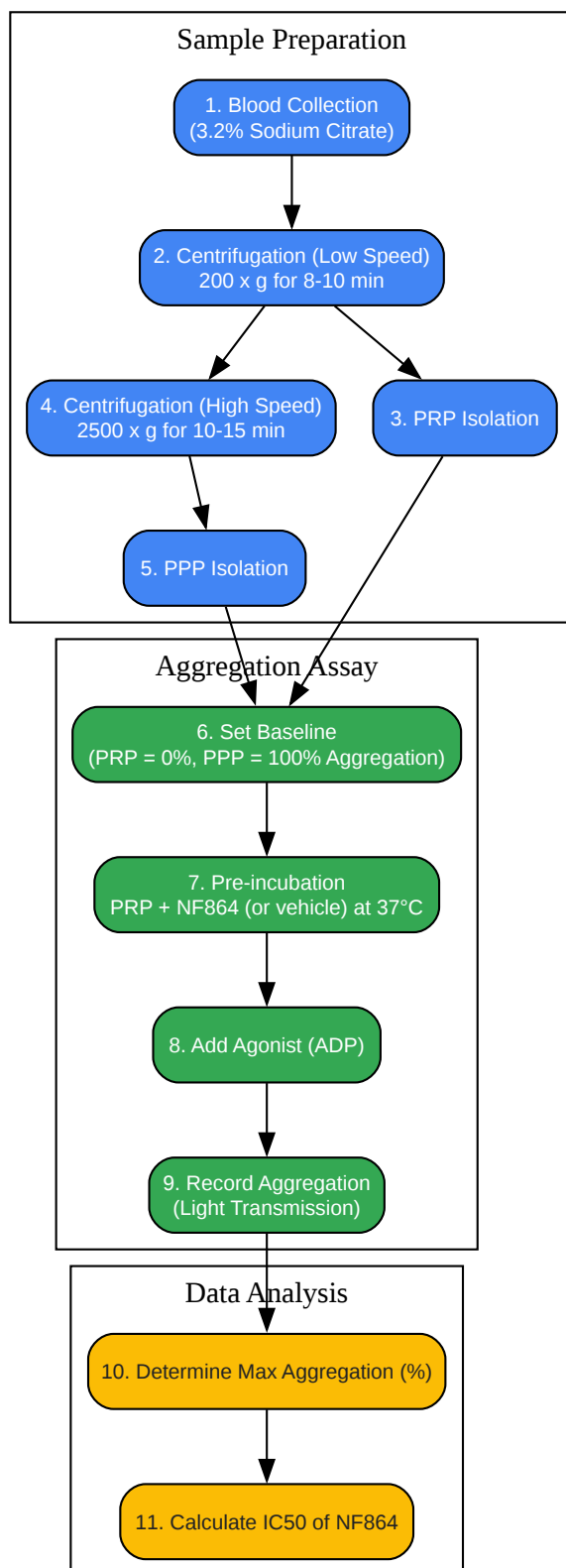
Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events including shape change, granule release, and aggregation, ultimately forming a hemostatic plug.[1][2][3] One of the key players in platelet activation is adenosine diphosphate (ADP), which exerts its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[4][5][6] The P2Y1 receptor, coupled to Gq, is primarily responsible for mediating platelet shape change and initial, transient aggregation through the mobilization of intracellular calcium.[5][6]

NF864 is identified as a P2Y1 receptor antagonist, making it a valuable tool for investigating the specific role of the P2Y1 receptor in platelet function and for the development of novel antiplatelet therapies.[4] These application notes provide a detailed protocol for utilizing **NF864** in platelet aggregation assays to characterize its inhibitory effects on ADP-induced platelet activation.

Mechanism of Action: P2Y1 Receptor Antagonism

ADP-mediated platelet activation is a crucial pathway in thrombus formation. The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is essential for the initial stages of platelet aggregation. **NF864**, as a competitive antagonist, is expected to block the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling events.





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